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Compound of Interest

Compound Name: Carvone, (+-)-

Cat. No.: B1668592

In the field of chemical analysis and drug development, accurate structural elucidation of chiral
molecules is paramount. Carvone, a monoterpene found in essential oils, exists as two
enantiomers: (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor). Nuclear
Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of
these compounds. This guide provides a comparative analysis of publicly available *H and 13C
NMR data for both carvone enantiomers from various spectral databases, alongside a
standardized protocol for data acquisition.

Comparative NMR Data for (R)-(-)-Carvone and (S)-
(+)-Carvone

The following tables summarize the *H and 3C NMR chemical shift data for (R)-(-)-carvone and
(S)-(+)-carvone, cross-referenced from several reputable online databases. These databases,
including the Spectral Database for Organic Compounds (SDBS), PubChem, and the Biological
Magnetic Resonance Bank (BMRB), are invaluable resources for chemists.[1][2][3][4][5][6][7][8]
[9][10][11][12] The data presented here were recorded in deuterated chloroform (CDCls), a
common solvent for NMR analysis.

Table 1: *H NMR Chemical Shift Data (ppm) for Carvone Enantiomers in CDCls
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Proton Assignment (R)-(-)-Carvone (R)-(-)--Carvone (S)-(+)-Carvone
(BMRB)[3] (ChemicalBook)[13] (PubChem)[2]
H-3 6.758 6.766 6.72
H-5 2.689 2.687 2.67
H-6a 2.588 2.574 2.53
H-6b 2.381 2.449 242
H-8a 4.809 4.808 4.79
H-8b 4.759 4761 4.74
H-9 (CHs) 1.754 1.756 1.75
H-10 (CHs) 1.788 1.784 1.74

Table 2: 13C NMR Chemical Shift Data (ppm) for Carvone Enantiomers in CDCls

| Carbon Assignment | (R)-(-)-Carvone (BMRB)[3] | (S)-(+)-Carvone (PubChem)[2] | |:---:]:---:]:--
-:|:---:] | C-1 (C=0) | 199.815 | 199.50 | | C-2| 135.424 | 135.42 | | C-3 | 144.633 | 14459 | | C-4
| 43.142 | 42.54 | | C-5 | 42.452 | 43.15 | | C-6 | 31.227 | 31.31 | | C-7 | 146.708 | 146.67 | | C-8 |
110.452|110.48 | | C-9 (CHs) | 20.533 | 20.48 | | C-10 (CHs) | 15.719 | 15.61 |

Note: Minor variations in chemical shifts between databases can be attributed to differences in
experimental conditions such as concentration and instrument calibration.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality *H and 3C NMR spectra of
carvone, based on standard laboratory practices.

1. Sample Preparation:
» Weigh approximately 5-10 mg of the carvone sample.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.

. Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Set the sample temperature to 298 K (25 °C).

. 'H NMR Acquisition:

Acquire a one-dimensional *H NMR spectrum.

Use a spectral width of approximately 12 ppm, centered at around 6 ppm.

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

. 3C NMR Acaquisition:

Acquire a one-dimensional 13C NMR spectrum with proton decoupling.

Use a spectral width of approximately 220 ppm, centered at around 100 ppm.

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
and sensitivity of the 13C nucleus.

. Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for *H and 13C
spectra.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

¢ Integrate the signals in the *H spectrum.
¢ Pick the peaks in both *H and 3C spectra and record their chemical shifts.

Workflow for Cross-Referencing NMR Data

The process of cross-referencing experimentally acquired NMR data with spectral databases is
a critical step in structural verification. The following diagram illustrates this logical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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